

comparative pharmacological profiles of amphetamine isomers

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Compound Focus: Ortetamine

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Comparative Pharmacological Profiles at a Glance

The table below summarizes the core differences between d- and l-amphetamine isomers.

Parameter	d-Amphetamine (Dexedrine)	l-Amphetamine (Cydril)	Key Implications
Relative Potency	Higher potency [1]	Approximately half as potent as d-isomer [1]	Influences dosing; d-isomer is more clinically dominant [2].
Dopamine (DA) Activity	Potent releaser/inhibitor of DA uptake; 4x more potent for DA release [3].	Weak effect on DA systems [3].	d-isomer is critical for effects on motivation, reward, and motor control [4].
Norepinephrine (NE) Activity	Moderate releaser/inhibitor of NE uptake [3].	More potent effect on NE systems; produces greater global BOLD response in cortical regions [4] [3].	l-isomer may contribute more to arousal, alertness, and effects in frontal cortex [4].

Parameter	d-Amphetamine (Dexedrine)	l-Amphetamine (Cydril)	Key Implications
Synaptic Vesicle Uptake	~10x more potent inhibitor of catecholamine uptake [5].	Less potent inhibitor of vesicular uptake [5].	d-isomer more effectively disrupts vesicular storage, increasing cytosolic neurotransmitter levels.
Elimination Half-life	9-11 hours [3]	11-14 hours [3]	Contributes to duration of action; important for formulation design.
Primary Clinical Utilization	First-line for ADHD (as single isomer or in Mixed Salts) [2].	Rarely used alone; component of Mixed Salts (e.g., Adderall) [2].	d-isomer is primary driver of efficacy; l-isomer may fine-tune noradrenergic effects.

Detailed Experimental Data and Protocols

The quantitative differences summarized above are derived from specific, rigorous experimental methodologies.

Behavioral Pharmacology: Hoarding Behavior in Rats

- **Objective:** To assess the comparative potency of the isomers on motivated behavior [6].
- **Protocol:** Rats were administered various doses of d- or l-amphetamine, and the latency to begin hoarding food pellets as well as the total size of the hoard were measured [7].
- **Key Findings:** Both isomers reduced hoarding latency, but **d-amphetamine was approximately twice as potent as l-amphetamine** [6]. This suggests a more potent effect on goal-directed behaviors, likely linked to its stronger dopaminergic actions.

Neurochemistry: Synaptic Vesicle Uptake Inhibition

- **Objective:** To compare the isomers' ability to interfere with the storage of neurotransmitters in synaptic vesicles [5].

- **Protocol:** Synaptic vesicles were isolated from rat brain regions (whole brain, striatum, hypothalamus). The ATP-dependent uptake of radiolabeled dopamine and norepinephrine into these vesicles was measured in the presence of the amphetamine isomers [5].
- **Key Findings:** **S-(+)-amphetamine (d-isomer) was about 10 times more potent than the R-(-)-isomer (l-isomer) at inhibiting the uptake of both dopamine and norepinephrine** into vesicles [5]. This indicates a significant stereoselectivity in the interaction with the vesicular monoamine transporter (VMAT2).

Human Psychopharmacology: Mood Effects

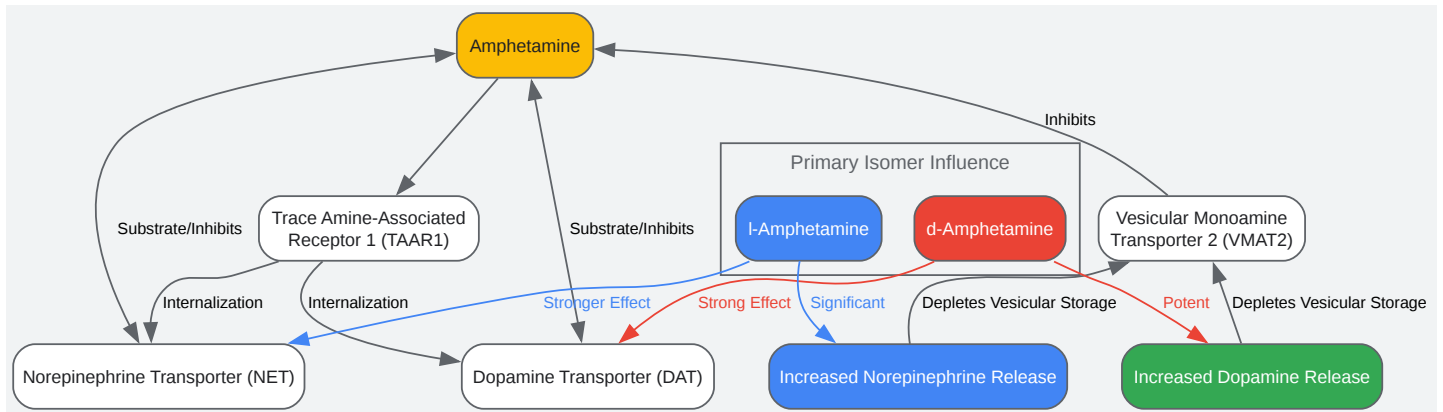
- **Objective:** To quantify the subjective effects of the isomers in humans [1].
- **Protocol:** A double-blind, crossover, placebo-controlled study was conducted in 16 normal subjects. Mood states were assessed using standardized scales after administration of d-amphetamine, l-amphetamine, or methylphenidate [1].
- **Key Findings:** Within the tested dose range, **the efficacy ratio for producing euphoric mood was d-amphetamine : l-amphetamine \approx 2 : 1** [1]. This ratio mirrors the potency difference seen in animal models and informs the understanding of their relative abuse liability.

Neuroimaging: Pharmacological MRI (phMRI)

- **Objective:** To visualize and compare the brain-wide functional response to each isomer [4].
- **Protocol:** Rats underwent phMRI scanning to measure Blood-Oxygen-Level-Dependent (BOLD) contrast. Signal changes were recorded after administration of saline, d-amphetamine, or l-amphetamine [4].
- **Key Findings:** While both isomers activated overlapping regions (e.g., nucleus accumbens, hippocampus), **the l-isomer produced a greater and more widespread positive BOLD response**, particularly in somatosensory/motor cortices and frontal areas like the orbitofrontal, prelimbic, and infralimbic cortices [4]. This supports the notion that the l-isomer has a distinct and significant impact on cortical noradrenergic systems.

Mechanisms of Action and Signaling Pathways

The differential effects of the isomers stem from their distinct interactions with monoaminergic systems. The following diagram summarizes the key molecular targets and the predominant influence of each isomer.



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The core mechanism involves amphetamines being transported into the presynaptic neuron by dopamine (DAT) and norepinephrine (NET) transporters [3]. Once inside:

- **They reverse the transporters**, causing a rapid efflux of neurotransmitters into the synapse.
- **They inhibit the vesicular monoamine transporter (VMAT2)**, preventing the storage of neurotransmitters in vesicles and increasing the cytosolic pool available for release. The **d-isomer is a ~10x more potent inhibitor of VMAT2** [5].
- **They activate Trace Amine-Associated Receptor 1 (TAAR1)**, which promotes the internalization of DAT and NET, further increasing synaptic neurotransmitter levels.

The key differential effects are:

- The **d-isomer has a much stronger affinity for and effect on the dopamine system**. It is an approximately **fourfold more potent releaser of dopamine** than the l-isomer [3].
- The **l-isomer has a relatively stronger effect on the norepinephrine system**, which is consistent with its pronounced activation of cortical brain regions seen in pHMRI studies [4].

Conclusion for Drug Development

The distinct profiles of the amphetamine isomers offer strategic opportunities:

- **d-Amphetamine** is the primary driver of dopaminergic activity, making it crucial for treating core ADHD symptoms related to motivation and focus, and narcolepsy [2] [3].

- **L-Amphetamine** provides complementary noradrenergic activity, which may enhance arousal and executive function with a different side effect profile [4].
- **Mixed Salts Preparations** (e.g., a 3:1 ratio of d- to l-amphetamine) are designed to leverage the synergistic and complementary effects of both isomers, potentially offering a broader therapeutic profile [2].

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